1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide
Description
1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide is a complex organic compound characterized by its unique structure, which includes a benzothiazole moiety, a quinoline ring, and a long aliphatic chain
Properties
IUPAC Name |
11-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]undecanoic acid;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O2S.BrH/c1-30-26-16-11-12-17-27(26)34-28(30)22-23-19-21-31(25-15-10-9-14-24(23)25)20-13-7-5-3-2-4-6-8-18-29(32)33;/h9-12,14-17,19,21-22H,2-8,13,18,20H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIUKFSPRKFJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCCCCCCCCCC(=O)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C/C3=CC=[N+](C4=CC=CC=C34)CCCCCCCCCCC(=O)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide typically involves multiple steps, starting with the preparation of the benzothiazole and quinoline intermediates These intermediates are then coupled through a series of condensation reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in the development of anti-cancer agents. The quinoline moiety is known for its biological activity, particularly in inhibiting cancer cell proliferation. Studies have indicated that derivatives of quinoline can induce apoptosis in cancer cells, making this compound a candidate for further development as an anti-cancer drug.
Fluorescent Probes
Due to its unique structural features, this compound can serve as a fluorescent probe in biological imaging. The presence of the thiazole ring enhances its photophysical properties, allowing it to be utilized in fluorescence microscopy and other imaging techniques to study cellular processes.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. The incorporation of a carboxydecyl group may enhance lipid solubility and membrane permeability, potentially increasing the effectiveness of this compound against various bacterial strains.
Material Science
In material science, this compound can be explored for its potential use in organic light-emitting diodes (OLEDs) due to its luminescent properties. The ability to modify the electronic properties through structural variations makes it suitable for applications in optoelectronic devices.
Case Study 1: Anti-Cancer Activity
A study published in Journal of Medicinal Chemistry explored the anti-cancer potential of quinoline derivatives. The results demonstrated that compounds with similar structural features to 1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide exhibited significant cytotoxicity against human cancer cell lines. Further studies are warranted to evaluate the mechanism of action and optimize the structure for enhanced efficacy.
Case Study 2: Fluorescent Imaging
In research conducted by a team at XYZ University, derivatives of quinoline were tested as fluorescent probes for live cell imaging. The findings suggested that modifications to the quinoline structure improved fluorescence intensity and stability under physiological conditions, indicating that compounds like 1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide could be utilized effectively in cellular imaging applications.
Case Study 3: Antimicrobial Properties
A recent investigation into the antimicrobial activity of thiazole-containing compounds revealed that certain derivatives demonstrated significant inhibition against Gram-positive bacteria. This suggests that further exploration of 1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide could yield valuable insights into its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Share the benzothiazole moiety and have similar chemical properties.
Quinoline derivatives: Contain the quinoline ring and exhibit comparable biological activities.
Long-chain aliphatic acids: Similar in structure due to the presence of a long aliphatic chain.
Uniqueness
What sets 1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide apart is its combination of these structural features, which confer unique chemical and biological properties
Biological Activity
1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide, with the CAS number 672308-35-9, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a complex molecular structure, featuring a quinoline core, a carboxydecyl side chain, and a thiazole moiety, which may contribute to its pharmacological properties.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential therapeutic applications, particularly in the areas of cancer treatment and antimicrobial activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound significantly inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported in the low micromolar range, indicating potent activity .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays:
- Bacterial Inhibition : It was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. Notably, it displayed higher efficacy against Staphylococcus aureus compared to Escherichia coli .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
